molecular formula C14H14BrNO2 B12520634 2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide CAS No. 685112-23-6

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide

Cat. No.: B12520634
CAS No.: 685112-23-6
M. Wt: 308.17 g/mol
InChI Key: XCDGXFXCPPSEQD-UHFFFAOYSA-N
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Description

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a methoxy group attached to a naphthalene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide typically involves the bromination of N-[(2-methoxynaphthalen-1-yl)methyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified through recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The acetamide group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-[(2-methoxynaphthalen-1-yl)methyl]acetamide derivatives with different functional groups.

    Oxidation: Formation of 2-methoxynaphthalene-1-carboxylic acid or 2-methoxynaphthalene-1-aldehyde.

    Reduction: Formation of N-[(2-methoxynaphthalen-1-yl)methyl]amine.

Scientific Research Applications

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, leading to inhibition or activation of specific biochemical pathways. The acetamide group may also contribute to its binding properties and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-bromophenyl)-N-(2-methoxynaphthalen-1-yl)acetamide
  • 2-Bromo-N-(2-methoxynaphthalen-1-yl)acetamide
  • N-(2-methoxynaphthalen-1-yl)-2-bromoacetamide

Uniqueness

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

685112-23-6

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

2-bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide

InChI

InChI=1S/C14H14BrNO2/c1-18-13-7-6-10-4-2-3-5-11(10)12(13)9-16-14(17)8-15/h2-7H,8-9H2,1H3,(H,16,17)

InChI Key

XCDGXFXCPPSEQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC(=O)CBr

Origin of Product

United States

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